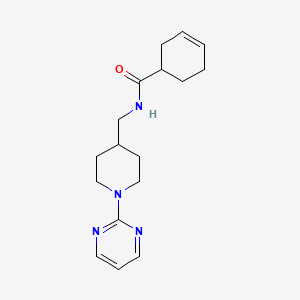

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides, has been reported in the literature. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction was promoted by I2 and TBHP, and the conditions were mild and metal-free .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Wissenschaftliche Forschungsanwendungen

DPP IV Inhibitors and Diabetes Mellitus Treatment

Research highlights the critical role of dipeptidyl peptidase IV (DPP IV) as a therapeutic target for type 2 diabetes mellitus (T2DM) treatment. DPP IV inhibitors, such as N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide derivatives, have shown promise in enhancing insulin secretion by preventing the degradation of incretin molecules. This approach offers a potential pathway for managing T2DM by maintaining glucose levels through the modulation of insulin secretion without the long-term side effects associated with some current therapies (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Heterocyclic Synthesis and Biological Applications

The compound's core structure, incorporating pyrimidine and piperidine elements, is foundational in synthesizing various heterocyclic compounds. Such structures play vital roles in creating pharmaceuticals that target a wide range of diseases. The flexibility in synthesizing structurally diverse piperidines and pyrimidines enables the development of natural product analogs and therapeutically relevant compounds, showcasing the broad applicability of this compound in medicinal chemistry and drug development (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Anti-inflammatory and Analgesic Applications

Pyrimidine derivatives, including those related to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide, have been identified as potent anti-inflammatory and analgesic agents. These compounds act by inhibiting key inflammatory mediators, demonstrating significant potential in developing new anti-inflammatory drugs with minimal toxicity. This research avenue could lead to novel treatments for chronic inflammation and pain management, highlighting the compound's relevance in discovering new therapeutic agents (H. Rashid, M. Martines, A. Duarte, Juliana Jorge, Shagufta Rasool, R. Muhammad, Nasir Ahmad, M. Umar, 2021).

Anticancer Activity

The structural features of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide and its analogs play a significant role in their anticarcinogenic properties. Research into organotin(IV) complexes, incorporating pyrimidine derivatives, reveals their high cytotoxic activity against various cancer cell lines. This activity is attributed to the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, suggesting the compound's potential utility in cancer treatment strategies (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din., 2018).

Eigenschaften

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c22-16(15-5-2-1-3-6-15)20-13-14-7-11-21(12-8-14)17-18-9-4-10-19-17/h1-2,4,9-10,14-15H,3,5-8,11-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBLDKOOFSOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol](/img/structure/B2976519.png)

![2-(4-ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976521.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)

![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)

![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)

![N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)